4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure substituted with a chloro group at the 4-position and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the 4-position.
Attachment of the Phenylsulfonyl Group: This step involves sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chloro group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(phenylsulfonyl)-1H-pyrrole
- 4-Chloro-1-(phenylsulfonyl)-1H-indole
- 4-Chloro-1-(phenylsulfonyl)-1H-pyridine
Uniqueness
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern and the presence of both the chloro and phenylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIKJILDMNXRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407904 | |
Record name | 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744209-63-0 | |
Record name | 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1-benzenesulfonyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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